REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].N[C:14](N)=[O:15]>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[NH:11][C:14](=[O:15])[NH:12][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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14 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=CC1[N+](=O)[O-])N)N
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Name
|
|
Quantity
|
13.44 g
|
Type
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reactant
|
Smiles
|
NC(=O)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in ether
|
Type
|
CUSTOM
|
Details
|
a solid is obtained which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(NC(N2)=O)C=C1[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |